molecular formula C17H20N2O4S3 B2566351 2-(4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide CAS No. 1706292-87-6

2-(4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide

Cat. No.: B2566351
CAS No.: 1706292-87-6
M. Wt: 412.54
InChI Key: AJHPYJIOFXWABW-UHFFFAOYSA-N
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Description

2-(4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide ( 1706292-87-6) is a synthetic organic compound with the molecular formula C17H20N2O4S3 and a molecular weight of 412.55 g/mol . Its structure is characterized by a phenoxyacetamide moiety linked to a 1,4-thiazepane ring, which is in turn substituted with a thiophene group and a sulfonyl unit. The 1,4-thiazepane scaffold, a seven-membered ring containing nitrogen and sulfur, is a significant heterocyclic system in medicinal chemistry . Derivatives of similar saturated nitrogen-sulfur heterocycles are recognized as important structural motifs found in a range of bioactive molecules and have been investigated for various therapeutic applications . This specific molecular architecture, combining multiple heterocyclic systems, makes this compound a valuable intermediate for researchers in drug discovery and chemical biology. It is useful for exploring structure-activity relationships, particularly in the development of potential pharmacologically active agents. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S3/c18-17(20)12-23-13-3-5-14(6-4-13)26(21,22)19-8-7-16(25-11-9-19)15-2-1-10-24-15/h1-6,10,16H,7-9,11-12H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHPYJIOFXWABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide is a complex organic molecule featuring a thiazepane ring, a thiophene moiety, and various functional groups that contribute to its potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C16H16N2O4S3C_{16}H_{16}N_{2}O_{4}S_{3}, with a molecular weight of approximately 401.5 g/mol. The structure includes:

  • A thiazepane ring which is known for its role in various biological activities.
  • A thiophene ring , contributing to the compound's electronic properties.
  • A sulfonamide group , which is often associated with antimicrobial activities.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering their function and influencing signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential use in treating infections.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this specific molecule.

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineFindings
2-(Thiophen-2-yl)phenolAntifungalCandida albicansMIC values: 0.03 - 0.5 μg/mL
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanoneAnticancerA549 (lung cancer)Induced apoptosis in tumor cells
4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholineEnzyme InhibitionVarious enzymesInhibited enzyme activity; potential for drug development

Case Studies

  • Antifungal Activity : A study on thiazole derivatives indicated that compounds with similar structures exhibited broad-spectrum antifungal activity against Candida species with low MIC values. This suggests that this compound may also possess antifungal properties due to its structural similarities .
  • Anticancer Properties : Research on thiazepane derivatives has shown promising results in inducing apoptosis in cancer cell lines. For instance, derivatives similar to our compound were tested against A549 cells and demonstrated significant anticancer activity by activating apoptotic pathways .
  • Enzyme Interaction Studies : Investigations into compounds containing sulfonamide groups have revealed their potential as enzyme inhibitors. Such interactions can lead to therapeutic applications in treating conditions where enzyme modulation is beneficial.

Comparison with Similar Compounds

Key Compounds (–4):

  • 3ae/3af: N-(Carbamoylmethyl)-2-{4-[(5/6-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (1:1 ratio, 73% yield).
  • 3ag: N-(Carbamoylmethyl)-2-(4-{[2-({[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl}sulfinyl)benzimidazol-1-yl]sulfonyl}phenoxy)acetamide (79% yield).
  • 3j/3k : Pyridyl-substituted variants with methoxy-benzimidazole and dimethylpyridyl groups (87% yield).

Structural and Functional Differences:

Feature Target Compound 3ae/3af/3ag/3j/3k
Core Heterocycle 1,4-Thiazepane + thiophene Benzimidazole + pyridyl
Sulfonyl Substituent 7-(Thiophen-2-yl)-1,4-thiazepane (Methoxy-pyridyl)methyl or trifluoroethoxy-pyridyl
Electronic Effects Thiophene enhances lipophilicity Methoxy/trifluoroethoxy groups modulate polarity
Synthesis Yield Not reported 73–87% (varies with substituents)

Conversely, the thiazepane-thiophene system could introduce torsional flexibility, altering pharmacokinetic properties compared to rigid benzimidazole derivatives .

Pharmacologically Relevant Analogues ()

Patent-derived compounds such as N-(3-cyano-4-(pyrazin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide feature quinoline and piperidine moieties. These bulkier substituents likely enhance target specificity (e.g., kinase inhibition) but may reduce solubility compared to the target compound’s thiophene-thiazepane system.

Agrochemical Analogues ()

Pesticides like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) share the acetamide backbone but lack sulfonyl or heterocyclic groups. The dichlorophenyl group in etobenzanid confers strong electrophilic character, whereas the target compound’s thiophene and sulfonyl groups may favor redox-mediated interactions.

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